5-(isobutoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
5-(isobutoxymethyl)-1-propyl-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, reacting hydrazine hydrate with acetylacetone under reflux conditions can yield the pyrazole core.
Introduction of the Isobutoxymethyl Group: The isobutoxymethyl group can be introduced via an alkylation reaction. This involves reacting the pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate.
Addition of the Propyl Group: The propyl group can be added through a similar alkylation process, using propyl bromide as the alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the substituent groups, potentially converting ketones to alcohols or reducing double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Bases for Substitution: Potassium carbonate (K₂CO₃), sodium hydride (NaH).
Major Products
Oxidation: Formation of isobutoxyacetic acid or isobutoxyacetaldehyde.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups such as halides, amines, or ethers.
Scientific Research Applications
Chemistry
In chemistry, 5-(isobutoxymethyl)-1-propyl-1H-pyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a model compound for investigating enzyme interactions, receptor binding, and metabolic pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. Research into this compound could reveal similar therapeutic benefits.
Industry
In industry, this compound could be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-propyl-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The isobutoxymethyl and propyl groups could influence its binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
5-(isobutoxymethyl)-1-isopropyl-1H-pyrazole: Similar structure but with an isopropyl group instead of a propyl group.
5-(methoxymethyl)-1-propyl-1H-pyrazole: Similar structure but with a methoxymethyl group instead of an isobutoxymethyl group.
1-propyl-1H-pyrazole: Lacks the isobutoxymethyl group, providing a simpler structure for comparison.
Uniqueness
5-(isobutoxymethyl)-1-propyl-1H-pyrazole is unique due to the presence of both the isobutoxymethyl and propyl groups
Properties
IUPAC Name |
5-(2-methylpropoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-4-7-13-11(5-6-12-13)9-14-8-10(2)3/h5-6,10H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQPEPXNXKLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)COCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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